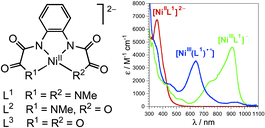Synthesis, structure, spectroscopy and redox chemistry of square-planar nickel(ii) complexes with tetradentate o-phenylenedioxamidates and related ligands†‡
Dalton Transactions Pub Date: 2005-05-25 DOI: 10.1039/B502478A
Abstract
A series of four-coordinate square-planar nickel(II) complexes of o-phenylenebis(N′-methyloxamidate)
(L1) and related o-phenylene(N′-methyloxamidate)oxamate (L2) and o-phenylenebis(oxamate)
(L3) tetradentate


Recommended Literature
- [1] Front cover
- [2] Direct synthesis of hydrogen peroxide with no ionic halides in solution
- [3] Mesoporous materials: versatile supports in heterogeneous catalysis for liquid phase catalytic transformations
- [4] Novel salts and cocrystals of the antifolate drug trimethoprim and their role in the enhancement of solubility and dissolution†
- [5] 2D–3D structural transition in sub-nanometer PtN clusters supported on CeO2(111)†
- [6] Do ion tethered functional groups affect IL solvent properties? The case of sulfoxides and sulfones†
- [7] Recent advances in ternary layered double hydroxide electrocatalysts for the oxygen evolution reaction
- [8] Diels–Alder cycloaddition polymerization of highly aromatic polyimides and their multiblock copolymers†
- [9] NIR-sensing ambipolar organic phototransistors with conjugated terpolymer layers based on diketopyrrolopyrrole-benzothiadiazole-naphthalenediimide comonomer units†
- [10] Indacenodithiophene: a promising building block for high performance polymer solar cells










